1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol
Description
1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol is a pyridine-derived secondary alcohol characterized by a cyclopropyl substituent at the 6-position of the pyridine ring and a hydroxymethyl (-CH₂OH) group at the 3-position. Pyridine derivatives are widely explored in medicinal chemistry and agrochemicals due to their ability to engage in hydrogen bonding and π-π stacking, but specific applications of this compound remain underexplored in the provided evidence.
Synthetic routes for analogous compounds (e.g., 6-alkylpyridin-3-ol derivatives) involve multi-step processes, including alkyne functionalization, cyclopropanation (for cyclopropyl groups), and hydrogenation steps . For instance, methylation and alkyne modifications under inert atmospheres (e.g., THF at -78°C under nitrogen) are critical for precursor synthesis .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(6-cyclopropylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C10H13NO/c1-7(12)9-4-5-10(11-6-9)8-2-3-8/h4-8,12H,2-3H2,1H3 |
InChI Key |
IHGDOXQHXFNDCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)C2CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-cyclopropylpyridine with ethyl magnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often require an inert atmosphere and low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: 1-(6-Cyclopropylpyridin-3-yl)ethan-1-one.
Reduction: 1-(6-Cyclopropylpyridin-3-yl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a potential ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The cyclopropyl group in 1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol provides rigidity and increased lipophilicity compared to the ethyl group in 6-ethylpyridin-3-ol derivatives. This may enhance membrane permeability but reduce solubility .
- Trifluoromethyl groups in the benzene analog confer strong electron-withdrawing effects, improving oxidative stability and binding affinity in hydrophobic pockets (e.g., in pharmaceuticals).
Synthetic Complexity :
- Cyclopropanation (required for the target compound) is more challenging than alkylation (e.g., ethyl group introduction) due to the need for specialized reagents (e.g., Simmons-Smith) .
- The triazolo-pyrazine derivatives in involve intricate heterocyclic assemblies, contrasting with the simpler pyridine core of the target compound.
Research Findings and Data Gaps
- Lipophilicity : Computational models predict a higher LogP for 1-(6-Cyclopropylpyridin-3-yl)ethan-1-ol than its ethyl analog, but experimental data are absent in the provided evidence.
- Thermal Stability : Cyclopropyl groups may increase thermal stability compared to linear alkyl chains, as seen in analogous agrochemicals .
- Synthetic Challenges : Cyclopropanation steps (critical for the target compound) are less commonly reported than trifluoromethylation () or ethylation (), suggesting scalability issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
